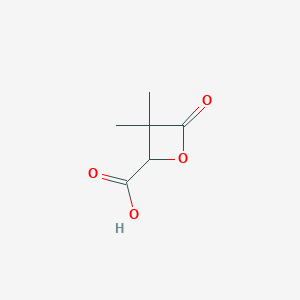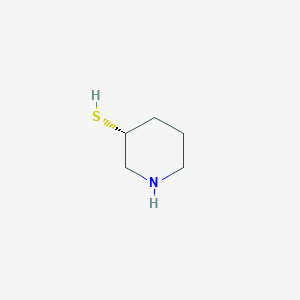
(R)-Piperidine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.
Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, hydrogen sulfide.
Major Products:
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
®-Piperidine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:
Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.
Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.
Thiopyridine: A sulfur-containing heterocycle with a different ring structure.
Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.
Eigenschaften
Molekularformel |
C5H11NS |
|---|---|
Molekulargewicht |
117.22 g/mol |
IUPAC-Name |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)S |
Kanonische SMILES |
C1CC(CNC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


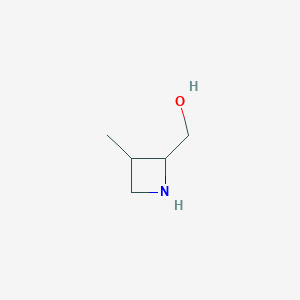
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
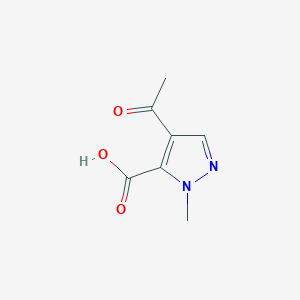
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

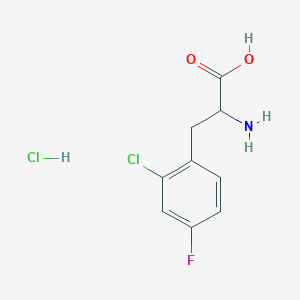
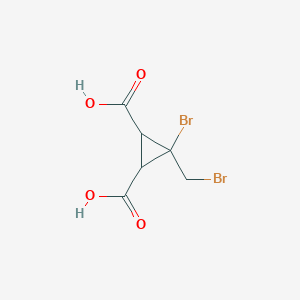
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
